molecular formula C10H14O2 B1288507 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid CAS No. 72335-52-5

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1288507
CAS No.: 72335-52-5
M. Wt: 166.22 g/mol
InChI Key: YGRMINYKFUISMH-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reductive Free-Radical Alkylations and Cyclisations

A study explored the efficiency of various 1-alkylcyclohexa-2,5-diene-1-carboxylic acids, including 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid derivatives, as mediators in alkyl radical chain addition and cyclisation processes. The research found that these compounds effectively mediate ring closures and alkylations, highlighting their potential utility in organic synthesis (Baguley & Walton, 1998).

Anaerobic Decomposition in Methane Fermentation

In a study on methane fermentation, cyclohexane carboxylic acid derivatives, which are structurally related to this compound, were identified as intermediates in the anaerobic utilization of benzoic acid. This research suggests potential applications in the field of bioenergy and waste management (Keith et al., 1952; Keith et al., 1978).

Catalytic Functionalization of Saturated Hydrocarbons

Research has shown that certain carboxylic acids, including those structurally similar to this compound, can be used as catalysts in the functionalization of saturated hydrocarbons. This process is significant for creating carboxylic acids and esters from simple hydrocarbons, demonstrating potential applications in chemical synthesis and industrial processes (Asadullah, Kitamura, & Fujiwara, 2000).

Synthesis of Receptor Agonists

A study on the synthesis of hydroxyl-carboxylic acid (HCA) receptor agonists utilized derivatives of 2-amidocyclohex-1-ene carboxylic acid, related to this compound. These compounds were assessed for their potency in activating HCA1, HCA2, and HCA3 receptors, indicating their potential relevance in pharmacological research (Bobiļeva et al., 2014).

Photocyclization in Organic Synthesis

Photocyclization of compounds containing a structure similar to this compound has been studied, demonstrating the potential of these compounds in the synthesis of complex organic structures. Such processes are valuable in the development of pharmaceuticals and advanced materials (Tominagaxs, Castle, & Castle, 1996).

Oxidation and Epoxidation Catalysis

Research has shown that carboxylic acids, including those related to this compound, can act as catalysts in the oxidation and epoxidation of hydrocarbons. These findings are significant for industrial applications, including the production of epoxides and alcohols from simple hydrocarbons (Yamanaka, Akimoto, Nakagaki, & Otsuka, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-prop-2-ynylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRMINYKFUISMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608898
Record name 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72335-52-5
Record name 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 cm3 of dry tetrahydrofuran (THF) and 267 cm3 of 1.47 M solution of butyl-lithium in hexane were introduced into a 1 liter three-necked flask, which was kept under a nitrogen atmosphere. 40 g of anhydrous diisopropylamine and then 25.6 g (0.2 mole) of cyclohexylcarboxylic acid, dissolved in 50 cm3 of THF, were added to the mixture, which had been cooled to -20° C. The mixture was heated at 60° C. for 2 hours. 23.6 g of propargyl bromide were then added to the solution which had been cooled to -70° C. When the mixture had warmed to ambient temperature, it was concentrated under reduced pressure and the resulting product was taken up in water. The aqueous solution was washed with hexane and then treated with dilute hydrochloric acid. The expected 1-propargyl-1-cyclohexyl-carboxylic acid, which was in the form of a colourless liquid, was extracted with ether and then distilled in vacuo.
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40 g
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25.6 g
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50 mL
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23.6 g
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300 mL
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